2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-9-6-14-17-13(8-18(14)7-12(9)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEMJVIJTNPDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
A common strategy involves reacting 2-aminopyridine with α-haloketones. For example, 2-amino-5-methylpyridine may react with 2-bromo-1-(4-fluorophenyl)ethan-1-one to form the imidazo[1,2-a]pyridine core. The amine at position 6 can be introduced via nitration followed by reduction or through direct substitution.
Procedure :
- Cyclization :
- Nitration and Reduction :
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | K₂CO₃ | 80 | 68 |
| 2 | DMF | Et₃N | 100 | 55 |
| 3 | Ethanol | NaHCO₃ | 70 | 60 |
Suzuki-Miyaura Cross-Coupling Approach
The 4-fluorophenyl group can be introduced via palladium-catalyzed cross-coupling. A halogenated imidazo[1,2-a]pyridine intermediate (e.g., 2-bromo-7-methyl-imidazo[1,2-a]pyridin-6-ylamine) reacts with 4-fluorophenylboronic acid under Suzuki conditions.
Procedure :
- Cross-Coupling :
Table 2: Suzuki Reaction Optimization
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 78 |
| 2 | PdCl₂(dppf) | Toluene/EtOH | 100 | 70 |
| 3 | Pd(OAc)₂/XPhos | THF/H₂O | 80 | 65 |
Multi-Component Reaction (MCR) Strategies
A five-component domino reaction, as reported for tetrahydroimidazo[1,2-a]pyridines, can be adapted. While the target compound lacks a tetrahydro ring, similar MCRs using cyanoacetohydrazide, aldehydes, and nitroethenes may yield advanced intermediates.
Procedure :
- Reagents :
- Mechanism :
Table 3: MCR Condition Screening
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine | EtOH | 24 | 40 |
| 2 | AcOH | EtOH | 9 | 87 |
| 3 | p-TSA | H₂O/EtOH | 24 | 0 |
Analytical Characterization
Critical spectroscopic data for validation:
Chemical Reactions Analysis
2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro tests on A549 (lung cancer) and MCF-7 (breast cancer) cells showed significant inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic applications.
- Table 1: Anticancer Activity
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0
-
Anti-inflammatory Properties :
- The compound has shown potential in reducing inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a mechanism that may be beneficial for treating inflammatory diseases.
- Table 2: Anti-inflammatory Effects
Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250
Biological Research
-
Enzyme Inhibition :
- The compound has been investigated for its ability to inhibit specific enzymes related to disease pathways, making it a candidate for drug development targeting metabolic disorders.
-
Antiviral Activity :
- Preliminary research indicates that derivatives of this compound may enhance the levels of APOBEC3G, a protein involved in inhibiting viral replication, particularly for viruses like Hepatitis B and HIV.
Materials Science
The unique chemical structure allows for its use as a building block in synthesizing novel materials with specific properties. Its application in developing new polymers or composite materials is an area of ongoing research.
Case Study 1: Tumor Growth Inhibition
In vivo studies utilizing xenograft models demonstrated that treatment with 2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations conducted on animal models revealed a favorable safety profile at therapeutic doses. No significant adverse effects were observed, indicating the compound's potential for clinical applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(4-Chloro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine
- 2-(4-Methyl-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine
- 2-(4-Nitro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical reactivity and biological activity . The presence of the fluorine atom in this compound imparts unique electronic properties, making it distinct from its analogs .
Biological Activity
The compound 2-(4-Fluoro-phenyl)-7-methyl-imidazo[1,2-a]pyridin-6-ylamine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C15H12FN3
- Molecular Weight : 251.27 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group and a methyl group at the 7-position.
Antitumor Activity
Recent research indicates that derivatives of imidazo[1,2-a]pyridine, including our compound of interest, exhibit significant antitumor properties. For instance:
- Inhibitory Potency : Compounds structurally similar to this compound have shown promising results against various cancer cell lines. For example, related compounds have displayed IC50 values in the nanomolar range against tumor growth in mouse models .
The biological activity of this class of compounds is often attributed to their ability to inhibit specific kinases involved in cancer progression. The imidazo[1,2-a]pyridine scaffold is particularly noted for its affinity towards targets such as:
- Pim Kinases : Some derivatives have demonstrated potent inhibition against Pim-1, Pim-2, and Pim-3 kinases with IC50 values as low as 0.4 nM .
- FGFR Inhibition : Compounds have also been identified as FGFR inhibitors, with IC50 values ranging from 2.0 to 69.1 nM across different cell lines .
Antimicrobial Activity
In addition to antitumor effects, some studies have explored the antimicrobial potential of imidazo[1,2-a]pyridine derivatives:
- In Vitro Studies : Certain derivatives have shown activity against Gram-positive and Gram-negative bacteria, with MIC values indicating significant antibacterial properties . For example, compounds related to our focus compound exhibited MIC values lower than standard antibiotics in specific assays.
Study 1: Antitumor Efficacy
A study published in Frontiers in Pharmacology evaluated a series of imidazo[1,2-a]pyridine derivatives for their antitumor efficacy. The findings indicated that several compounds demonstrated potent antiproliferative activity against multiple myeloma cell lines with IC50 values around 0.64 μM .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of imidazo[1,2-a]pyridine derivatives highlighted the importance of substituents at various positions on the ring system. Notably, modifications at the 4-position of the phenyl ring significantly enhanced biological activity .
Study 3: Antimicrobial Properties
In a comparative study examining various benzimidazole and imidazole derivatives, several compounds showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating superior efficacy compared to traditional antibiotics .
Data Table
Q & A
Q. How should researchers statistically analyze dose-response data from antimicrobial assays?
- Methodological Answer :
- Nonlinear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀ and Hill slopes .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test; p < 0.05) to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
